![molecular formula C11H14N2O3 B1269181 4-(4-Nitrobenzyl)morpholine CAS No. 6425-46-3](/img/structure/B1269181.png)
4-(4-Nitrobenzyl)morpholine
Overview
Description
4-(4-Nitrobenzyl)morpholine is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 and is typically found as a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of this compound involves a reaction between 4-[(4-nitrophenyl)methyl]morpholine, iron powder, and NH4Cl in EtOH and H2O. The mixture is stirred for 4 hours at 80°C. Filtration and concentration yield the crude 4-(morpholin-4-ylmethyl)-phenylamine, which is used in the next step without further purification.Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a nitrobenzyl group . The InChI key for this compound is KNTGXGBOYZAKTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a molecular weight of 222.24 and is typically stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry Precursor
4-(4-Nitrobenzyl)morpholine: is a valuable precursor in medicinal chemistry. It is used to synthesize 4-thiomorpholinoaniline , which serves as a building block for various drugs. The reduction of the nitro group in this compound leads to the formation of an aniline derivative that can be utilized in amide-coupling reactions .
Antidiabetic Drug Development
This compound has applications in the development of antidiabetic drugs. By serving as a precursor, it contributes to the synthesis of molecules that can interact with biological targets involved in diabetes .
Antimigraine Agents
The structural modification of This compound can lead to the creation of compounds that have potential use as antimigraine agents. These compounds can target pathways and receptors implicated in migraine attacks .
Kinase Inhibitors
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) which play a crucial role in the signaling pathways of cellsThis compound is used to produce kinase inhibitors, which have applications in treating various diseases, including cancer .
Reverse Transcriptase Inhibitors
In the field of antiviral research, particularly for HIV, reverse transcriptase inhibitors are crucial. This compound is involved in the synthesis of inhibitors that prevent the reverse transcription process in viruses .
Antibiotic, Antifungal, and Antimycobacterial Agents
The versatility of This compound extends to its use in creating antibiotic, antifungal, and antimycobacterial agents. These agents are essential in combating a wide range of bacterial and fungal pathogens .
Structural Characterization and Crystallography
Apart from its applications in drug synthesis, This compound is also significant in structural characterization studies. Its crystal and molecular structures provide insights into the interactions and conformations that are possible for this class of compounds .
Drug Metabolism Studies
The thiomorpholine group in the compound’s structure is a metabolically soft spot, which means it is easily oxidized. This property makes it interesting for drug metabolism studies, as it can influence the pharmacokinetics of the drugs it is used to create .
Safety and Hazards
4-(4-Nitrobenzyl)morpholine is associated with several hazards. It can cause severe skin burns and eye damage . It is also harmful if inhaled or swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTGXGBOYZAKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354811 | |
Record name | 4-(4-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6425-46-3 | |
Record name | 4-(4-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-(4-Nitrobenzyl)morpholine?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C11H14N2O3 []. Using the periodic table, we can calculate the molecular weight:
Q2: The abstract mentions an intermolecular interaction involving the nitro group. Can you elaborate on this interaction and its significance?
A2: The abstract states that an oxygen atom from the nitro group interacts with the centroid of a neighboring benzene ring []. This interaction, with a distance of 3.933 Å, contributes to the stabilization of the crystal structure. While not a classical hydrogen bond, this interaction suggests a degree of pi-stacking or electrostatic attraction between the electron-rich benzene ring and the electron-withdrawing nitro group. This type of interaction can influence the compound's physical properties, such as melting point and solubility.
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